molecular formula C18H19FN4O3S2 B2681389 4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338421-78-6

4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Katalognummer B2681389
CAS-Nummer: 338421-78-6
Molekulargewicht: 422.49
InChI-Schlüssel: IYRBPOYFEBLJTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN4O3S2 and its molecular weight is 422.49. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups for photodynamic therapy. This compound demonstrated high singlet oxygen quantum yield, making it potentially useful in cancer treatment through Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Cyclooxygenase Enzymes

Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, including fluorine-substituted compounds, which were found to selectively inhibit cyclooxygenase-2 (COX-2) enzymes. This selective inhibition is particularly significant for potential treatments of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition for Antitumor Activity

Gul et al. (2016) investigated new benzenesulfonamide derivatives for their potential as carbonic anhydrase inhibitors, with a focus on antitumor activity. The study found that some sulfonamides strongly inhibited human cytosolic isoforms of carbonic anhydrase, which is crucial for developing new anticancer strategies (Gul et al., 2016).

Antibacterial and Antifungal Activities

Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds and evaluated their antibacterial and antifungal activities. The study found that certain compounds showed promising antibacterial potency, suggesting potential applications in treating bacterial infections (Wang et al., 2010).

Selective Inhibition of Tumor-Associated Carbonic Anhydrase Isozymes

A study by Sarikaya et al. (2014) involved the synthesis of new Schiff bases from sulfanilamide and aromatic/heterocyclic aldehydes. These compounds were found to selectively inhibit tumor-associated carbonic anhydrase isoforms, making them candidates for antitumor agents (Sarikaya et al., 2014).

Synthesis and Bioactivity Studies

The synthesis and bioactivity of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were studied by Gul et al. (2016). The compounds showed interesting cytotoxic activities and inhibited carbonic anhydrase, indicating their potential in anticancer applications (Gul et al., 2016).

Eigenschaften

IUPAC Name

4-fluoro-N-[[5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S2/c1-23-17(11-20-28(24,25)16-9-5-14(19)6-10-16)21-22-18(23)27-12-13-3-7-15(26-2)8-4-13/h3-10,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRBPOYFEBLJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)OC)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.